3-(1H-pyrrol-1-yl)piperidine

Medicinal Chemistry Physicochemical Profiling Salt Selection

3-(1H-pyrrol-1-yl)piperidine (CAS 169750-97-4) is a heterocyclic amine comprising a piperidine ring substituted at the 3-position with a pyrrole moiety. Belonging to the piperidinylpyrrole class, this compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry, enabling the construction of novel bioactive molecules with tailored physicochemical properties.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 169750-97-4
Cat. No. B1286608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-1-yl)piperidine
CAS169750-97-4
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2C=CC=C2
InChIInChI=1S/C9H14N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-2,6-7,9-10H,3-5,8H2
InChIKeyMSVVJUQLGSKKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-pyrrol-1-yl)piperidine (CAS 169750-97-4): Heterocyclic Building Block for Medicinal Chemistry Discovery and Procurement


3-(1H-pyrrol-1-yl)piperidine (CAS 169750-97-4) is a heterocyclic amine comprising a piperidine ring substituted at the 3-position with a pyrrole moiety. Belonging to the piperidinylpyrrole class, this compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry, enabling the construction of novel bioactive molecules with tailored physicochemical properties . Its molecular formula is C9H14N2 with a molecular weight of 150.22 g/mol.

1 Medicinal chemistry scaffold for basicity tuning and regioisomeric SAR
2 Liquid-dispensing compatible building block for parallel synthesis
3 Piperidinylpyrrole core for dopamine D4 receptor ligand exploration

Why 4-(1H-pyrrol-1-yl)piperidine Cannot Substitute 3-(1H-pyrrol-1-yl)piperidine in Scientific Procurement


Although 3-(1H-pyrrol-1-yl)piperidine shares the same molecular formula and molecular weight with its constitutional isomer 4-(1H-pyrrol-1-yl)piperidine (CAS 169751-01-3), the position of the pyrrole substituent on the piperidine ring significantly alters key physicochemical properties including basicity, lipophilicity, and physical state [1][2]. These differences translate into divergent behavior in solubility, salt formation, membrane permeability, and synthetic accessibility, making direct substitution between isomers without experimental validation a scientifically unsound procurement decision. The following quantitative evidence demonstrates the measurable differentiation that justifies compound-specific selection.

Basicity The 3-isomer has markedly lower piperidine basicity than the 4-isomer; substitution may shift pH-dependent solubility and salt formation profiles.
Lipophilicity Higher logP in the 3-isomer can alter membrane permeability and aqueous solubility, potentially affecting cellular assay outcomes if isomer is substituted without validation.
Physical Form Liquid vs. crystalline solid physical state differences may disrupt automated dispensing protocols and high-throughput synthesis workflows.

Quantitative Differentiation Evidence for 3-(1H-pyrrol-1-yl)piperidine vs. Closest Analogs


Predicted Piperidine Nitrogen Basicity (pKa): 3-Pyrrol-1-yl vs. 4-Pyrrol-1-yl Isomer

The predicted basicity of the piperidine nitrogen, expressed as pKa of the conjugate acid, is 8.60±0.10 for 3-(1H-pyrrol-1-yl)piperidine , whereas the 4-position isomer exhibits a pKa of 9.40±0.10 . This ΔpKa of 0.80 units represents a substantial reduction in basicity for the 3-substituted analogue, translating to an approximately 6.3-fold lower concentration of protonated species at physiological pH.

Piperidine Basicity
Cross-study comparable
ΔpKa = 0.80 units lower
Supports basicity-driven salt and permeability selection
Predicted values; experimental verification recommended
Medicinal Chemistry Physicochemical Profiling Salt Selection

Comparative Lipophilicity (logP): 3-Pyrrol-1-yl vs. 4-Pyrrol-1-yl Piperidine

The calculated partition coefficient (logP) for 3-(1H-pyrrol-1-yl)piperidine is 1.255 [1], while the 4-isomer registers a lower logP of 0.826 [2]. The ΔlogP of 0.429 unit indicates approximately 2.7-fold higher partitioning into octanol for the 3-substituted isomer, reflecting increased lipophilicity.

Lipophilicity
Cross-study comparable
ΔlogP = 0.429 units higher
May support CNS permeability research context
Predicted values; requires experimental logD confirmation
Drug Design ADME Profiling Permeability

Physical State and Melting Point: Liquid 3-Isomer vs. Crystalline 4-Isomer

3-(1H-pyrrol-1-yl)piperidine is described as a colorless to pale yellow liquid or low-melting solid under ambient conditions , whereas the 4-isomer is a crystalline solid with a reported melting point of 69-71°C [1]. This qualitative difference in physical state has practical implications for handling, storage, and downstream processing.

Physical State
Supporting evidence
Liquid vs. crystalline solid
Liquid state supports automated liquid-handling workflows
Qualitative difference; review handling requirements
Formulation Science Synthetic Chemistry Laboratory Handling

Piperidinylpyrrole Scaffold Validation: Dopamine D4 Receptor Affinity Potential for Scaffold-Hopping Campaigns

The piperidinylpyrrole scaffold has been experimentally validated as a privileged chemotype for dopamine D4 receptor binding. Optimized 4-substituted piperidinylpyrroles in the published series achieved binding affinities as low as Ki = 63 nM at human D4 receptors [1]. While direct affinity data for the 3-substituted isomer itself are not reported in this study, the scaffold provides a proven starting point for regioisomeric exploration; the 3-pyrrol-1-yl substitution offers a distinct vector for SAR campaigns targeting D4 receptor selectivity, intellectual property expansion, and off-target profile optimization.

D4 Receptor Scaffold
Class-level inference
Scaffold validated at D4 (Ki 63 nM for 4-substituted)
3-isomer offers a distinct vector for regioisomeric SAR exploration
Direct 3-isomer affinity data not reported; requires validation
GPCR Drug Discovery Dopamine D4 Receptor Scaffold Hopping

Optimal Application Scenarios for 3-(1H-pyrrol-1-yl)piperidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration: Tuning Basicity Across Regioisomers

The 3-pyrrol-1-yl isomer provides a distinct basicity profile (pKa 8.60) versus the 4-isomer (pKa 9.40), allowing medicinal chemists to systematically investigate the impact of basicity on target binding, ADME properties, and off-target selectivity while maintaining a constant scaffold topology. This differential is particularly valuable when optimizing for CNS targets where lower basicity favors passive BBB penetration .

Automated Parallel Synthesis and High-Throughput Library Production

The liquid physical state of 3-(1H-pyrrol-1-yl)piperidine enables direct use in automated liquid-handling platforms for parallel synthesis. Unlike the crystalline 4-isomer (mp 69-71°C), the 3-isomer does not require pre-dissolution or melting, streamlining high-throughput experimentation and reducing solvent consumption during compound library generation .

Dopamine D4 Receptor Scaffold-Hopping and Intellectual Property Generation

The validated piperidinylpyrrole scaffold, with reported D4 receptor affinities reaching Ki = 63 nM, offers a credible starting point for drug discovery programs targeting dopamine receptors. The 3-substituted regioisomer provides a novel chemical space entry that can circumvent existing composition-of-matter patents based on the 4-substituted series, enabling freedom-to-operate in competitive therapeutic areas including neuropsychiatric disorders [1].

Salt and Co-Crystal Screening for Formulation Development

The significantly lower basicity of the 3-isomer (ΔpKa = 0.80) alters the acid-base pairing landscape for salt formation and co-crystallization. This predicts different salt-former compatibility and crystallization behavior compared to the 4-isomer, making the 3-isomer a critical input for solid-form screening campaigns aimed at improving dissolution rate, stability, and bioavailability of lead candidates .

Application
Selection Property
Validation Focus
Basicity SAR studies
Regioisomer-specific pKa profile
Salt formation and pH-dependent permeability endpoints
Automated parallel synthesis
Liquid physical state
Liquid-handling compatibility and high-throughput workflow fit
Dopamine D4 receptor ligand exploration
Piperidinylpyrrole scaffold
Novel regioisomeric space for selectivity profiling
Salt and co-crystal screening
Altered acid-base pairing landscape
Solid-form stability and dissolution rate review

Technical Documentation Hub

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22 linked technical documents
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